N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide
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Overview
Description
N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group, which is linked to a butanamide backbone through an acetyl group. The presence of multiple functional groups, including amide and piperazine, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine through the reaction of piperazine with bromobenzene under basic conditions.
Acetylation: The 4-phenylpiperazine is then acetylated using acetyl chloride in the presence of a base such as triethylamine to form 2-(4-phenylpiperazino)acetyl chloride.
Amidation: The final step involves the reaction of 2-(4-phenylpiperazino)acetyl chloride with N,3,3-trimethyl-2-aminobutanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and phenyl group enable it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,3,3-trimethyl-2-{[2-(4-methylpiperazino)acetyl]amino}butanamide
- N,3,3-trimethyl-2-{[2-(4-ethylpiperazino)acetyl]amino}butanamide
- N,3,3-trimethyl-2-{[2-(4-isopropylpiperazino)acetyl]amino}butanamide
Uniqueness
N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide stands out due to the presence of the phenyl group on the piperazine ring, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,3,3-trimethyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)17(18(25)20-4)21-16(24)14-22-10-12-23(13-11-22)15-8-6-5-7-9-15/h5-9,17H,10-14H2,1-4H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHXCTWDVIKALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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